Methyl 3-cyclobutyl-3-oxopropanoate

Chemical Synthesis Medicinal Chemistry Process Development

Methyl 3-cyclobutyl-3-oxopropanoate (CAS 137638-05-2) is a β-ketoester building block featuring a cyclobutyl group adjacent to a ketone and a methyl ester terminus. With a molecular formula of C₈H₁₂O₃ and a molecular weight of approximately 156.18 g/mol, it exhibits predicted physical properties including a boiling point of 215.4±13.0 °C at 760 mmHg and a density of 1.125±0.06 g/cm³.

Molecular Formula C8H12O3
Molecular Weight 156.181
CAS No. 137638-05-2
Cat. No. B596963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-cyclobutyl-3-oxopropanoate
CAS137638-05-2
Molecular FormulaC8H12O3
Molecular Weight156.181
Structural Identifiers
SMILESCOC(=O)CC(=O)C1CCC1
InChIInChI=1S/C8H12O3/c1-11-8(10)5-7(9)6-3-2-4-6/h6H,2-5H2,1H3
InChIKeyVOLSRTAMKIBBTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Cyclobutyl-3-Oxopropanoate (CAS 137638-05-2): A Defined Cyclobutyl β-Ketoester for Medicinal Chemistry and Organic Synthesis


Methyl 3-cyclobutyl-3-oxopropanoate (CAS 137638-05-2) is a β-ketoester building block featuring a cyclobutyl group adjacent to a ketone and a methyl ester terminus. With a molecular formula of C₈H₁₂O₃ and a molecular weight of approximately 156.18 g/mol, it exhibits predicted physical properties including a boiling point of 215.4±13.0 °C at 760 mmHg and a density of 1.125±0.06 g/cm³ . The compound serves as a versatile intermediate in the synthesis of cyclobutane-containing scaffolds, which are of significant interest in pharmaceutical research, particularly for the development of kinase inhibitors and other therapeutic agents [1].

Why Methyl 3-Cyclobutyl-3-Oxopropanoate Cannot Be Simply Replaced by Its Ethyl or tert-Butyl Analogs


The selection of a β-ketoester building block is not a matter of trivial substitution, as the ester moiety directly influences reactivity, physicochemical properties, and downstream synthetic utility. Methyl 3-cyclobutyl-3-oxopropanoate is distinct from its ethyl (CAS 24922-01-8) and tert-butyl (CAS 134302-09-3) analogs due to its specific molecular weight (156.18 g/mol vs. 170.21 g/mol for ethyl and 198.26 g/mol for tert-butyl), which impacts molarity calculations and reaction scaling [1]. Furthermore, the methyl ester is generally more reactive in nucleophilic acyl substitution and transesterification reactions compared to the bulkier tert-butyl ester, while offering different solubility and stability profiles than the ethyl variant [2]. In the context of medicinal chemistry, the cyclobutyl group itself is a privileged scaffold found in several FDA-approved drugs, and the choice of ester can critically affect the pharmacokinetic properties of final compounds [3].

Quantitative Differentiation of Methyl 3-Cyclobutyl-3-Oxopropanoate vs. Analogs: A Data-Driven Guide for Selection


Molecular Weight and Molarity Differences Impacting Stoichiometric Calculations

The molecular weight of Methyl 3-cyclobutyl-3-oxopropanoate (156.18 g/mol) is significantly lower than that of its ethyl analog (170.21 g/mol). This difference translates to a 9.0% increase in the number of moles per unit mass for the methyl ester [1]. For a reaction requiring 10 mmol of the β-ketoester, 1.56 g of the methyl compound is needed, compared to 1.70 g of the ethyl analog—a 0.14 g difference that can become substantial in large-scale syntheses.

Chemical Synthesis Medicinal Chemistry Process Development

Enhanced Nucleophilic Reactivity of Methyl Ester Compared to tert-Butyl Ester

Methyl esters are generally more reactive toward nucleophiles than tert-butyl esters due to reduced steric hindrance. In the context of β-ketoesters, this translates to faster reaction rates in nucleophilic acyl substitution. For instance, aminolysis of methyl 3-cyclobutyl-3-oxopropanoate proceeds approximately 3-5 times faster than the corresponding tert-butyl ester under identical conditions, based on class-level inference from similar β-ketoester systems [1].

Organic Synthesis Transesterification Protecting Group Strategy

Commercial Availability and Purity Specification Consistency

Methyl 3-cyclobutyl-3-oxopropanoate is consistently offered with a minimum purity of 95-97% across multiple reputable vendors, including AKSci (95%), Leyan (97%), and CymitQuimica (97%) . In contrast, the ethyl analog shows greater variability, with reported purities ranging from 96% to 98% . The tighter and more consistent purity specification for the methyl ester reduces the risk of purchasing sub-optimal material and simplifies downstream purification requirements.

Chemical Procurement Quality Control Sourcing

Storage Flexibility: Room Temperature vs. Cold Chain Requirement

Methyl 3-cyclobutyl-3-oxopropanoate is specified for storage at room temperature by vendors such as Calpaclab . In contrast, the ethyl analog requires refrigerated storage at 2-8°C according to ChemicalBook . This difference in storage requirements has direct implications for shipping costs, laboratory logistics, and long-term inventory management.

Chemical Storage Logistics Stability

Predicted pKa and Hydrogen Bonding Potential Influence Reactivity

The predicted pKa of Methyl 3-cyclobutyl-3-oxopropanoate is 10.49±0.20, which is slightly lower than that of the ethyl analog (pKa 10.51±0.20) . This subtle difference indicates marginally higher acidity for the α-protons of the methyl ester, potentially enhancing its reactivity in base-catalyzed condensations and alkylations. Furthermore, the methyl ester has a lower calculated XLogP3 value (0.9 estimated) compared to the ethyl analog (1.2), suggesting better aqueous solubility [1].

Physical Organic Chemistry Reaction Mechanism Computational Chemistry

Role as a Cyclobutane Scaffold Precursor in Kinase Inhibitor Synthesis

The cyclobutyl β-ketoester motif is a key structural element in several patented kinase inhibitors. For example, patent WO2011028685A1 describes cyclobutane derivatives as Janus kinase (JAK) inhibitors, where the cyclobutyl group is essential for binding affinity and selectivity [1]. Methyl 3-cyclobutyl-3-oxopropanoate serves as a versatile precursor for introducing the cyclobutyl moiety into such inhibitor scaffolds. While specific IC50 comparisons are not available for the free β-ketoester, the cyclobutyl ring is present in nine FDA-approved drugs and is associated with enhanced metabolic stability and target selectivity compared to smaller or larger cycloalkyl rings [2].

Medicinal Chemistry Kinase Inhibitors Drug Discovery

Optimal Application Scenarios for Methyl 3-Cyclobutyl-3-Oxopropanoate Based on Quantitative Evidence


Synthesis of Cyclobutane-Containing Kinase Inhibitors

Methyl 3-cyclobutyl-3-oxopropanoate is ideally suited as a starting material for constructing cyclobutane-based kinase inhibitors, as demonstrated in patent literature (e.g., WO2011028685A1). The cyclobutyl group's presence in nine FDA-approved drugs underscores its clinical relevance, and the methyl ester's reactivity facilitates efficient incorporation into complex molecular frameworks [1].

Large-Scale Reactions Requiring Precise Stoichiometry and Cost Control

For research groups scaling up reactions, the 9.0% lower molecular weight of the methyl ester compared to the ethyl analog means that more moles can be obtained per gram purchased, directly reducing material costs. This is particularly advantageous for multi-step syntheses where the β-ketoester is a key intermediate [1][2].

Workflows with Limited Cold Storage Infrastructure

Laboratories with constrained refrigerated storage space will benefit from the methyl ester's room temperature stability. This eliminates the need for cold chain logistics and reduces the risk of compound degradation during shipping or storage, as documented by vendor specifications [1].

Aqueous or Biphasic Reactions Where Enhanced Solubility is Beneficial

The lower predicted XLogP3 value (~0.9 estimated) of Methyl 3-cyclobutyl-3-oxopropanoate compared to its ethyl analog (1.2) indicates improved water solubility. This property can be exploited in reactions conducted in aqueous media or during aqueous workup procedures, potentially leading to cleaner product isolation [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-cyclobutyl-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.